molecular formula C18H29NO2 B6768464 [3-(Hydroxymethyl)azetidin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone

[3-(Hydroxymethyl)azetidin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone

Cat. No.: B6768464
M. Wt: 291.4 g/mol
InChI Key: AVEXMFSFRBXFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Hydroxymethyl)azetidin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone is a synthetic organic compound with a unique structure that combines an azetidine ring with an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Hydroxymethyl)azetidin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Introduction of the Adamantane Moiety: The adamantane group is introduced via alkylation reactions using 3,5,7-trimethyladamantyl halides.

    Coupling of the Two Fragments: The final step involves coupling the azetidine and adamantane fragments through a carbonylation reaction, forming the methanone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(Hydroxymethyl)azetidin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form an alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(Hydroxymethyl)azetidin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology

In biological research, this compound can be used to study the effects of azetidine and adamantane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)azetidin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the adamantane moiety can enhance the compound’s stability and binding affinity. The exact pathways and targets would depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.

    Adamantane Derivatives: Compounds containing the adamantane moiety, such as amantadine and rimantadine.

Uniqueness

[3-(Hydroxymethyl)azetidin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone is unique due to the combination of the azetidine ring and the adamantane moiety. This dual functionality provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

[3-(hydroxymethyl)azetidin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-15-7-16(2)9-17(3,8-15)12-18(10-15,11-16)14(21)19-4-13(5-19)6-20/h13,20H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEXMFSFRBXFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N4CC(C4)CO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.